Centrinone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Centrinone as a Tool to Study Cell Division:

Centrinone's ability to inhibit PLK4 makes it a valuable tool for researchers to study the specific roles of PLK4 in cell cycle regulation. By treating cells with Centrinone, scientists can observe the resulting cellular defects and gain insights into the essential functions of PLK4 during mitosis (cell division) and cytokinesis (cell separation after division). This knowledge can contribute to a better understanding of how cells divide normally and how disruptions in this process can lead to diseases like cancer. (Source: )

Centrinone is a potent and reversible inhibitor of Polo-like kinase 4 (PLK4), a serine-threonine protein kinase crucial for centriole biogenesis. PLK4 is often overexpressed in various cancers, making its inhibition a target for cancer therapy. Centrinone specifically disrupts the normal function of PLK4, leading to alterations in centriole number and cell cycle progression. This compound has gained attention for its potential therapeutic applications in oncology, particularly in treating acute myeloid leukemia and other malignancies where PLK4 plays a significant role in tumor growth and maintenance .

Centrinone acts by inhibiting PLK4, a kinase enzyme crucial for centriole duplication during cell division []. PLK4 normally phosphorylates specific proteins needed for centriole assembly. Centrinone binds to the PLK4 kinase domain, preventing it from phosphorylating these proteins, thereby halting centriole duplication []. Interestingly, centrinone treatment specifically depletes centrioles in cancer cells while having minimal effect on normal cells. This suggests a potential therapeutic window for targeting cancer cells with fewer side effects on healthy tissues.

Centrinone acts primarily through the inhibition of PLK4, which is essential for the assembly and duplication of centrioles. The mechanism involves binding to the ATP-binding site of PLK4, thereby preventing its phosphorylation activity on downstream substrates. This inhibition leads to cell cycle arrest, particularly at the G2/M phase, and induces apoptosis in cancer cells by activating apoptotic pathways such as Caspase-3 and poly ADP-ribose polymerase (PARP) cleavage .

Centrinone has shown significant biological activity against various cancer cell lines. In acute myeloid leukemia models, it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The compound also reduces colony formation capabilities of leukemia cells, highlighting its potential as an anti-cancer agent . Additionally, studies have indicated that centrinone can cause G2/M phase cell cycle arrest by downregulating key cell cycle proteins like Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .

The synthesis of centrinone involves several chemical steps to construct its core structure. The detailed synthetic pathway typically includes:

- Formation of the central scaffold: This involves the coupling of appropriate aromatic and aliphatic precursors.

- Modification of functional groups: Subsequent reactions introduce necessary functional groups that enhance binding affinity to PLK4.

- Purification: The final product is purified using techniques such as chromatography to achieve high purity suitable for biological assays.

Specific protocols may vary depending on the desired derivative or analog being synthesized .

Centrinone's primary application lies in cancer research and treatment, particularly as a PLK4 inhibitor. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for therapeutic development against cancers with high PLK4 expression. Moreover, centrinone has been utilized in research settings to study centriole biology and the effects of PLK4 inhibition on cellular processes .

Interaction studies involving centrinone have focused on its binding affinity to PLK4 and its effects on cellular pathways related to centriole duplication and cell cycle regulation. For instance, research has demonstrated that centrinone can alter the dynamics of centriole numbers within cells, leading to either amplification or loss depending on the concentration used. Such studies are critical for understanding how centrinone can be effectively utilized in therapeutic contexts .

Centrinone shares structural and functional similarities with several other compounds that inhibit PLK4 or related kinases. Here are some notable examples:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Centrinone-B | Inhibits PLK4 similar to centrinone | Potentially more potent than centrinone |

| LCR-263 | Inhibits PLK4 | Developed as a chemical probe for imaging |

| BI-2536 | Inhibits multiple Polo-like kinases | Broad-spectrum kinase inhibitor |

| GSK461364 | Selective inhibitor of PLK1 | Targets different Polo-like kinase |

Centrinone's uniqueness lies in its specificity for PLK4 compared to other inhibitors that may target multiple kinases or have broader effects on kinase activity . This specificity may lead to fewer off-target effects, making it an attractive candidate for targeted cancer therapies.

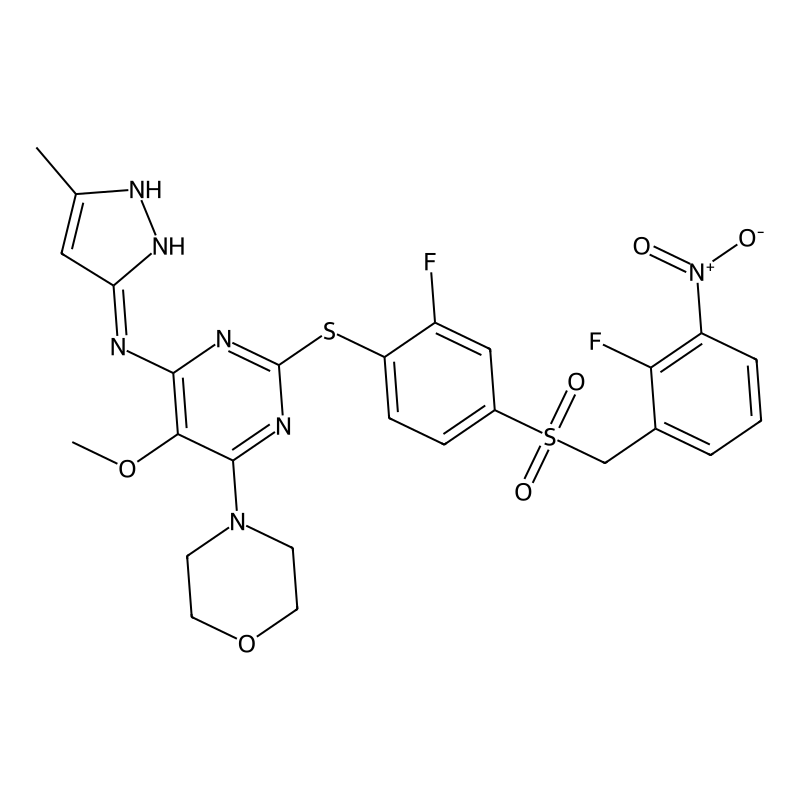

Centrinone represents a highly sophisticated organic compound with the molecular formula C26H25F2N7O6S2 and a molecular weight of 633.7 grams per mole [1]. The compound bears the Chemical Abstracts Service number 1798871-30-3 and is systematically named as 2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine [1]. This complex nomenclature reflects the intricate structural architecture that characterizes this heterocyclic compound.

The molecular architecture of Centrinone incorporates several distinct structural domains that contribute to its unique chemical properties [6]. The compound features a central pyrimidine core that serves as the primary scaffold, connecting multiple functional groups in a precise spatial arrangement [10]. Crystal structure analysis at 2.65 Angstrom resolution has revealed critical insights into the three-dimensional conformation of Centrinone [6] [10].

| Property | Value |

|---|---|

| Molecular Formula | C26H25F2N7O6S2 |

| Molecular Weight | 633.7 g/mol |

| Chemical Abstracts Service Number | 1798871-30-3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 14 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 202 Ų |

The structural complexity of Centrinone is further emphasized by its possession of 14 hydrogen bond acceptor sites and 2 hydrogen bond donor sites, indicating significant potential for intermolecular interactions [1]. The compound exhibits 9 rotatable bonds, providing conformational flexibility that may be crucial for its biological activity [1]. The topological polar surface area of 202 square Angstroms suggests moderate polarity characteristics [1].

The aminopyrazole moiety within the Centrinone structure forms critical hydrogen bonding interactions with specific amino acid residues [10] [13]. Crystallographic studies have demonstrated that this structural component establishes hydrogen bonds with the main chain carbonyl of glutamic acid-90 and both the carbonyl and amide nitrogen of cysteine-92 [10]. These interactions are fundamental to the compound's binding specificity and affinity.

Physicochemical Characteristics

Centrinone exists as a solid under standard laboratory conditions and exhibits distinctive solubility characteristics that influence its handling and application [7] [8] [9]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 31 to 50 milligrams per milliliter, corresponding to approximately 48.9 to 78.9 millimolar concentrations [7] [8] [9]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for stock solution preparation in research applications.

| Property | Value |

|---|---|

| Physical State | Solid |

| Solubility in Dimethyl Sulfoxide | 31-50 mg/mL (48.9-78.9 mM) |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | Insoluble |

| Storage Temperature | -20°C |

| Relative Density | ~1.59 g/cm³ (Predicted) |

In contrast to its excellent dimethyl sulfoxide solubility, Centrinone exhibits poor solubility in polar protic solvents [9]. The compound is essentially insoluble in both water and ethanol, which significantly impacts its bioavailability and necessitates careful consideration of solvent systems for biological studies [9]. This solubility profile is consistent with the compound's lipophilic character, as indicated by its XLogP3-AA value of 4.3 [1].

The stability characteristics of Centrinone under recommended storage conditions have been well-documented [22]. The compound remains chemically stable when stored at -20 degrees Celsius and exhibits no decomposition under these conditions [22]. Thermal analysis indicates that Centrinone does not present flammability hazards and shows no tendency toward explosive decomposition [22]. The predicted relative density of approximately 1.59 grams per cubic centimeter suggests a moderately dense solid structure [8].

The physicochemical properties of Centrinone are significantly influenced by the presence of multiple functional groups within its structure [1]. The compound contains two fluorine atoms, which contribute to its unique electronic properties and may enhance metabolic stability [1]. The presence of sulfone groups introduces additional polarity while maintaining the overall lipophilic character of the molecule [10].

Structural Variants and Derivatives

Centrinone-B (LCR-323)

Centrinone-B represents a closely related structural analog of Centrinone, designated with the systematic code LCR-323 [4] [5]. This derivative maintains the core structural framework while incorporating a specific modification that distinguishes it from the parent compound [4] [5]. The molecular formula of Centrinone-B is C27H27F2N7O5S2, with a molecular weight of 631.67 grams per mole [4] [5].

The primary structural difference between Centrinone and Centrinone-B lies in the replacement of the morpholine ring with a piperidine ring system [4] [5]. This modification results in a compound with distinct pharmacological properties while preserving the essential binding characteristics [4] [5]. Centrinone-B bears the Chemical Abstracts Service number 1798871-31-4 and maintains the same benzyl sulfone moiety that is critical for cellular activity [4] [5].

| Property | Centrinone (LCR-263) | Centrinone-B (LCR-323) |

|---|---|---|

| Molecular Formula | C26H25F2N7O6S2 | C27H27F2N7O5S2 |

| Molecular Weight | 633.7 g/mol | 631.67 g/mol |

| Chemical Abstracts Service Number | 1798871-30-3 | 1798871-31-4 |

| Inhibition Constant | 0.16 nM | 0.6 nM |

| Selectivity Factor | >1000-fold | >2000-fold |

| Effective Concentration | 100 nM | 500 nM |

The binding affinity of Centrinone-B demonstrates an inhibition constant of 0.6 nanomolar, which represents approximately four-fold lower potency compared to the parent Centrinone compound [4] [5] [6]. Despite this reduced potency, Centrinone-B exhibits superior selectivity characteristics, demonstrating greater than 2000-fold selectivity over Aurora kinases A and B [4] [5]. This enhanced selectivity profile makes Centrinone-B particularly valuable for applications requiring high specificity.

The structural modification in Centrinone-B influences its cellular activity profile [4] [5]. The compound requires a higher concentration of 500 nanomolar to achieve equivalent cellular effects compared to 100 nanomolar for Centrinone [4] [5] [6]. This difference reflects the impact of the piperidine substitution on the compound's cellular penetration and target engagement characteristics.

Modified Analogs for Specialized Applications

The development of specialized Centrinone analogs has focused on creating derivatives with enhanced properties for specific research applications [13]. One notable advancement is the creation of Cen-TCO, a derivative incorporating a trans-cyclooct-2-ene moiety for bioorthogonal labeling applications [13]. This modification enables two-step labeling strategies that facilitate advanced imaging techniques while maintaining the core binding properties of the parent compound [13].

The design of fluorogenic Centrinone derivatives has yielded compounds such as SiR595-centrinone, which exhibits a 36-fold increase in fluorescence upon target binding [13]. These derivatives incorporate silicon-rhodamine dyes that exist predominantly in a closed spirolactone form, reducing background fluorescence and improving signal-to-noise ratios in cellular imaging applications [13]. The binding affinity of these fluorogenic derivatives ranges from 14 to 38 nanomolar, representing 15- to 50-fold lower affinity compared to unmodified Centrinone [13].

Research has also explored the development of Centrinone analogs with modified linker regions [13]. These studies have revealed that shorter linkers between the core structure and fluorophore components result in higher fluorogenic responses [13]. The optimization of linker length and composition has proven critical for maintaining both binding affinity and fluorogenic properties in these specialized derivatives.

| Derivative Type | Binding Affinity | Fluorogenic Response | Application |

|---|---|---|---|

| Cen-TCO | 8 ± 1 nM | N/A | Bioorthogonal labeling |

| SiR595-centrinone | 38 ± 5 nM | 36-fold increase | Fluorescence imaging |

| SiR595-PEG-C-Cen | 14 ± 4 nM | 23-fold increase | Modified imaging |

| SiR595-C4-C-Cen | 23 ± 6 nM | 14-fold increase | Optimized linker |

Structure-Activity Relationship

The structure-activity relationship analysis of Centrinone reveals critical insights into the molecular determinants of its biological activity [6] [10] [13]. The benzyl sulfone moiety emerges as an absolutely essential structural component for cellular activity [6] [10]. This functional group wraps around the catalytic lysine-41 residue and forms hydrophobic contacts with aspartic acid-154 of the aspartic acid-phenylalanine-glycine motif [6] [10]. These interactions effectively disfavor the transition to the active kinase state, explaining the inhibitory mechanism of Centrinone.

The aminopyrazole component serves as a critical anchor for binding specificity [10] [13]. This structural element forms hydrogen bonds with glutamic acid-90 and cysteine-92 in the hinge region, providing the primary recognition interface [10] [13]. The maintenance of these hydrogen bonding interactions is essential for achieving high binding affinity and selectivity characteristics [10] [13].

| Structural Component | Binding Interaction | Functional Significance |

|---|---|---|

| Aminopyrazole moiety | Hydrogen bonds with Glu-90 and Cys-92 | Critical for binding affinity and selectivity |

| Methoxy substituent | Packs against Met-91 side chain | Enhances binding specificity |

| Benzyl sulfone moiety | Wraps around Lys-41, contacts Asp-154 | Required for cellular activity |

| Morpholine ring | Extends to solvent region | Influences solubility properties |

| Pyrimidine core | Central scaffold | Provides structural framework |

The methoxy substituent at the C5 position demonstrates significant impact on binding specificity [6] [10]. This modification was specifically designed to target the rare hinge-region methionine-91 residue, contributing to the compound's selectivity profile [6] [10]. The strategic placement of this methoxy group enhances the preferential binding to Polo-like kinase 4 over other kinase targets.

The morpholine ring system extends toward the solvent-accessible region and contributes to the overall solubility characteristics of the compound [10] [13]. Structural modifications to this component, such as the replacement with piperidine in Centrinone-B, directly influence both binding affinity and cellular activity profiles [4] [5]. The flexibility and orientation of this ring system affect the compound's ability to traverse cellular membranes and achieve effective intracellular concentrations.

The pyrimidine core serves as the central scaffold that positions the various functional groups in their optimal spatial arrangements [10] [13]. This heterocyclic framework provides the necessary rigidity to maintain the compound's three-dimensional structure while allowing sufficient flexibility for induced-fit binding interactions [10] [13]. The nitrogen atoms within the pyrimidine ring contribute to the hydrogen bonding network that stabilizes the compound-protein complex.

PLK4 Inhibition Kinetics

Centrinone demonstrates exceptionally potent inhibition of Polo-like kinase 4 with a measured inhibition constant of 0.16 nanomolar for the original compound and 0.6 nanomolar for Centrinone B [1] [2]. The inhibition mechanism follows classical competitive kinetics with respect to adenosine triphosphate binding, as demonstrated through enzyme kinetic studies using recombinant human PLK4 protein [1].

Quantitative phosphoproteomics analysis has revealed that Centrinone treatment leads to rapid stabilization of PLK4 protein through inhibition of trans-autophosphorylation events that normally target the kinase for proteasomal degradation [3] [4]. Within one hour of Centrinone exposure at 300 nanomolar concentration, PLK4 protein levels increase approximately 1.8-fold, consistent with the disruption of the autoregulatory degradation pathway [3]. This stabilization effect provides a direct pharmacodynamic readout of target engagement, with PLK4 protein accumulation correlating quantitatively with the degree of kinase inhibition [5].

The inhibition kinetics demonstrate dose-dependent effects across a narrow concentration range. At concentrations between 100-300 nanomolar, Centrinone achieves maximal PLK4 inhibition as evidenced by complete suppression of Serine 305 autophosphorylation, a key activation site within the PLK4 kinase domain [6]. The IC50 value for cellular PLK4 inhibition closely matches the biochemical inhibition constant, indicating efficient cellular penetration and target engagement without significant off-target sequestration [1].

Time-course studies reveal rapid onset of PLK4 inhibition, with measurable effects on kinase activity detected within 30 minutes of compound addition [3]. The reversibility of inhibition has been demonstrated through washout experiments, where PLK4 activity returns to baseline levels within 2-4 hours following compound removal, consistent with the competitive inhibition mechanism [1].

Binding Interactions with PLK4 Kinase Domain

The molecular basis for Centrinone's high affinity and selectivity for PLK4 has been elucidated through detailed structure-activity relationship studies and crystallographic analysis. The compound interacts with the PLK4 kinase domain through a unique binding mode that exploits several distinctive structural features of this kinase family member [1] [7].

The aminopyrazole moiety of Centrinone forms critical hydrogen bonding interactions with the main chain carbonyl oxygen of Glutamate 90 and both the carbonyl oxygen and amide nitrogen of Cysteine 92 within the hinge region of the kinase domain [1] [7]. These interactions anchor the compound in the adenosine triphosphate binding site and contribute significantly to binding affinity.

A key selectivity determinant involves the 5-methoxy substituent, which was specifically designed to exploit the unique presence of Methionine 91 in the PLK4 hinge region [1] [7]. This methionine residue is positioned two amino acids carboxy-terminal to the gatekeeper residue Leucine 89 and creates a hydrophobic pocket that accommodates the methoxy group through favorable van der Waals interactions. This interaction is absent in Aurora kinases and other polo-like kinase family members, which contain different amino acid residues at the equivalent position, explaining the remarkable selectivity profile of Centrinone [3] [1].

The benzylsulfone moiety represents the most critical structural element for cellular activity and contributes to the unique binding mode of Centrinone [1] [7]. This group wraps around the catalytic lysine residue Lysine 41 and establishes extensive hydrophobic contacts with Aspartate 154 of the DFG motif. The DFG motif is a conserved regulatory element that must adopt an "in" conformation for kinase activation, and the benzylsulfone interaction appears to stabilize an inactive conformation by preventing the conformational changes required for catalytic activity [1].

Molecular modeling studies have revealed that the benzylsulfone group effectively occupies the space that would normally accommodate the adenosine triphosphate gamma-phosphate during the catalytic cycle [1]. This spatial overlap explains the competitive inhibition mechanism and suggests that Centrinone binding is mutually exclusive with productive adenosine triphosphate binding.

Crystallographic Analysis of Centrinone-PLK4 Complex

The three-dimensional structure of the Centrinone-PLK4 kinase domain complex has been determined at 2.65 Angstrom resolution through X-ray crystallography, providing detailed molecular insights into the inhibition mechanism [1] [7] [8]. The crystal structure reveals that PLK4 adopts an inactive conformation in the presence of Centrinone, with the alpha C helix positioned in a "out" configuration that is incompatible with catalytic activity.

Structural analysis confirms that Centrinone binds within the adenosine triphosphate binding cleft but induces significant conformational changes relative to the active kinase state [1] [7]. The compound occupies both the adenine and ribose binding subsites, with the aminopyrazole ring system positioned in the adenine pocket and forming the critical hinge interactions described previously.

The crystal structure reveals the precise positioning of the 5-methoxy substituent within a hydrophobic pocket created by Methionine 91 [1] [7]. Electron density maps clearly show the methoxy group in close contact with the methionine side chain, validating the design rationale for this selectivity element. The pocket is well-defined and appears to be preformed in the PLK4 structure, suggesting that the methionine residue creates a constitutive binding site that can be exploited for selective inhibitor design.

Detailed examination of the benzylsulfone interactions reveals extensive contacts with multiple residues in the active site [1] [7]. The sulfone oxygen atoms participate in water-mediated hydrogen bonding networks, while the benzyl ring system establishes hydrophobic interactions with several aromatic residues in the binding cleft. Most significantly, the benzylsulfone group appears to stabilize the DFG-out conformation by forming favorable contacts with Aspartate 154 in its inactive position.

Comparison with structures of other kinase-inhibitor complexes reveals that the Centrinone binding mode is distinct from most adenosine triphosphate-competitive inhibitors [1]. While many kinase inhibitors bind to active conformations and compete directly with adenosine triphosphate binding, Centrinone appears to induce and stabilize an inactive conformation that cannot bind adenosine triphosphate effectively.

The crystallographic data also provides insights into the conformational changes induced by inhibitor binding [1] [7]. The alpha C helix, which must be properly positioned for catalytic activity, is displaced significantly from its active position. This displacement appears to be driven by the benzylsulfone interactions and results in misalignment of critical catalytic residues.

Selectivity Profile Against Other Kinases

Comparison with Aurora A/B Inhibition

Centrinone demonstrates exceptional selectivity for PLK4 over Aurora family kinases, with greater than 1,000-fold preference for PLK4 compared to Aurora A and Aurora B [1] [2] [9]. This selectivity is particularly remarkable given that PLK4 shares approximately 37% sequence identity with Aurora A in the kinase domain, making this one of the most challenging selectivity problems in kinase inhibitor development [10].

Biochemical profiling studies have confirmed that Centrinone does not significantly inhibit Aurora A or Aurora B at concentrations up to 10 micromolar, representing more than 1,000-fold selectivity over the PLK4 inhibition constant [1] [9]. Cellular studies using phosphorylation-specific antibodies against known Aurora kinase substrates have demonstrated that Centrinone treatment at concentrations sufficient to completely deplete centrosomes does not affect Aurora A-mediated phosphorylation of LATS2 or Aurora B-mediated phosphorylation of Histone H3 [9].

The molecular basis for Aurora kinase selectivity has been elucidated through comparative structural analysis [3] [9]. Aurora kinases lack the critical Methionine 91 residue that creates the selectivity pocket for the Centrinone 5-methoxy group. Instead, Aurora A contains Leucine 215 at the equivalent position, which cannot accommodate the methoxy substituent and results in steric clashes that prevent high-affinity binding [9].

Additionally, Aurora kinases have different substrate preferences and catalytic mechanisms compared to PLK4 [3] [9]. Aurora kinases are primarily basophilic serine/threonine kinases that prefer arginine or lysine residues amino-terminal to the phosphorylation site and do not tolerate proline in the +1 position. In contrast, PLK4 shows no obvious preference for basic residues amino-terminal to phosphorylation sites and can efficiently phosphorylate proline-directed motifs [3].

Analysis of Broader Kinome Selectivity

Comprehensive kinome profiling has established that Centrinone possesses exceptional selectivity across the human protein kinase superfamily [1]. Screening against a panel of 442 human kinases at concentrations approximately 500-fold higher than the PLK4 inhibition constant revealed minimal off-target activity, with fewer than 1% of kinases showing greater than 80% inhibition [1].

Subsequent dose-response analysis of potential off-target kinases confirmed that Centrinone does not significantly inhibit any other kinases at concentrations relevant for PLK4 inhibition [1]. This selectivity profile is remarkable among kinase inhibitors and reflects the successful exploitation of unique structural features in the PLK4 active site.

The selectivity is particularly impressive against other polo-like kinase family members, including PLK1, PLK2, and PLK3 [1]. Despite sharing the polo-like kinase family designation, these kinases lack the critical structural determinants that confer Centrinone selectivity, including the Methionine 91 hinge residue and the specific geometry of the adenosine triphosphate binding site that accommodates the benzylsulfone moiety.

Analysis of potential off-target effects has also been performed through cell-based assays monitoring multiple signaling pathways [1]. Treatment of cells with Centrinone at concentrations up to 1 micromolar does not affect major signaling pathways including p38 stress signaling, DNA damage response pathways, or cell cycle checkpoint mechanisms, confirming the selectivity observed in biochemical assays.

The exceptional kinome selectivity has important implications for the use of Centrinone as a research tool [1]. Unlike many kinase inhibitors that have significant off-target effects that can confound interpretation of experimental results, Centrinone can be used with confidence that observed phenotypes result specifically from PLK4 inhibition rather than off-target activities.

Resistance Mechanisms via G95L/R Mutations

The development of drug-resistant PLK4 mutants has provided crucial validation that Centrinone effects result specifically from PLK4 inhibition and has revealed important insights into the inhibitor binding mechanism [1] [11] [12]. Two key resistance mutations have been identified at the gatekeeper position: G95L (Glycine 95 to Leucine) and G95R (Glycine 95 to Arginine) [1] [12].

The gatekeeper residue in protein kinases is a conserved position that controls access to a hydrophobic pocket adjacent to the adenosine triphosphate binding site [13] [14]. In PLK4, Glycine 95 serves as the gatekeeper and its small side chain allows accommodation of the bulky benzylsulfone moiety of Centrinone [1]. Mutation of this glycine to larger amino acids creates steric clashes that prevent high-affinity inhibitor binding.

Biochemical characterization of the G95L and G95R mutants has demonstrated that both mutations reduce Centrinone binding affinity by greater than 400-fold while maintaining wild-type kinase activity toward physiological substrates [1] [12]. The resistance mutations are highly specific for Centrinone and do not significantly affect adenosine triphosphate binding affinity or catalytic turnover rates, confirming that the mutations specifically disrupt inhibitor binding rather than general kinase function.

Cellular validation studies using PLK4 G95L-expressing cell lines have provided compelling evidence that all observed Centrinone effects result from PLK4 inhibition [1] [12]. Cells expressing the resistant mutant maintain normal centriole duplication and do not undergo centrosome loss when treated with Centrinone concentrations that completely deplete centrosomes in wild-type cells. This resistance is specific to PLK4-dependent processes, as other cellular functions remain sensitive to potential off-target effects.

The resistance mutations have also been instrumental in dissecting PLK4-dependent versus PLK4-independent effects in complex cellular phenotypes [3] [11]. Phosphoproteomics studies comparing wild-type and G95R PLK4-expressing cells have identified hundreds of Centrinone-sensitive phosphorylation sites that are protected by the resistance mutation, providing direct evidence for PLK4-dependent signaling networks [3].

Structural analysis of the resistance mechanism reveals that the larger side chains of leucine or arginine at position 95 create direct steric conflicts with the benzylsulfone moiety of Centrinone [1]. Molecular modeling suggests that these conflicts cannot be relieved by small conformational adjustments and require either significant inhibitor distortion or displacement from the binding site, both of which would dramatically reduce binding affinity.